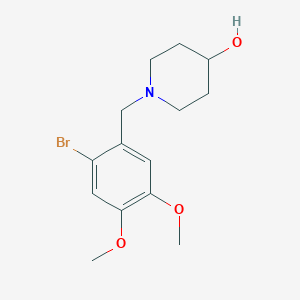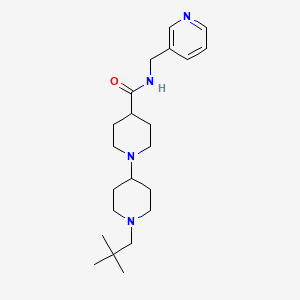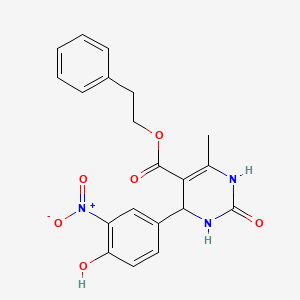![molecular formula C12H8N4O6 B5004534 3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid](/img/structure/B5004534.png)
3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid: is an organic compound that features a benzoic acid moiety linked to a pyridine ring substituted with two nitro groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then subjected to amination, where an amino group is introduced at the 4 position using an appropriate amine source.
Coupling with Benzoic Acid: The aminated pyridine derivative is then coupled with benzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used in the development of fluorescent probes for the detection of biothiols due to its electron-withdrawing nitro groups.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Antimicrobial Agents: The compound’s derivatives have shown potential as antimicrobial agents against various bacterial strains.
Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid involves its interaction with biological targets through its functional groups. The nitro groups can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-[(3,5-Dinitropyridin-2-yl)amino]benzoic acid
- 3-[(3,5-Dinitrophenyl)amino]benzoic acid
- 3-[(2,4-Dinitrophenyl)amino]benzoic acid
Comparison:
- Electron-Withdrawing Groups: The presence of nitro groups in 3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid makes it a strong electron-withdrawing compound, which can enhance its reactivity in various chemical reactions compared to similar compounds with fewer or no nitro groups.
- Biological Activity: The specific positioning of the nitro groups and the pyridine ring can influence the compound’s interaction with biological targets, potentially leading to unique biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3,5-dinitropyridin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6/c17-12(18)7-2-1-3-8(4-7)14-11-9(15(19)20)5-13-6-10(11)16(21)22/h1-6H,(H,13,14)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXWPCMJZZEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![(3S)-1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-3-pyrrolidinol](/img/structure/B5004469.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5004478.png)
![3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one](/img/structure/B5004487.png)

![3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B5004492.png)
![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)
![5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B5004503.png)
![N-(3-isoxazolylmethyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5004511.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B5004519.png)
![(4Z)-4-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5004527.png)

